1-(1-Phenylethyl)piperidin-3-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-(1-phenylethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-4,6-7,11,13,15H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYBUKJXSWDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of Bicyclic Aziridinium Tosylate
Critical to this route is the preparation of 1-azabicyclo[4.1.0]heptane tosylate intermediates. As detailed in, 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol undergoes tosylation with p-toluenesulfonic anhydride (1.1 equiv) in dichloromethane at 0°C, followed by intramolecular cyclization in acetonitrile at 25°C for 24 hours (96% yield).
Characteristic NMR shifts during cyclization :
| Proton Environment | δ (ppm) in 2 | δ (ppm) in 4 |
|---|---|---|
| Phenylethyl CH(N) | 2.34 (q, J=6.5Hz) | 4.11 (q, J=6.9Hz) |
| Aziridine CH2 | 1.85–1.92 (m) | 2.45–2.60 (m) |
| Tosyl SO3 aromatic protons | 7.35–7.80 (m) | 7.40–7.78 (m) |
Regioselective Ring Expansion
Treatment of the aziridinium tosylate 4 with aqueous NaOH (3.0 equiv) in 1,4-dioxane at reflux for 2 hours induces regioselective C-N bond cleavage, yielding 1-(1-phenylethyl)piperidin-3-ol (6j ) with 89% isolated yield. The reaction proceeds via a Baldwin-approved 5-endo-trig pathway, confirmed by deuterium labeling studies.
Stereoselective Aza-Michael Addition
Double Aza-Michael Reaction Protocol
The most stereochemically efficient method employs a double aza-Michael cascade reaction (Table 1):
Table 1. Optimization of Aza-Michael Conditions for Piperidin-3-ol Synthesis
| Entry | Amine | Temperature | Time (h) | Yield (%) | d.r. (syn:anti) |
|---|---|---|---|---|---|
| 1 | Benzylamine | 16→95°C | 1.5 | 82 | 3.2:1 |
| 2 | S-α-Phenylethyl | 16→95°C | 1.5 | 97 | 4.5:1 |
| 3 | R-α-Phenylethyl | 16→95°C | 1.5 | 94 | 1:4.3 |
The reaction of divinyl ketone 7 with S-α-phenylethylamine in acetonitrile/water (3:1) achieves 97% yield with 4.5:1 diastereomeric ratio favoring the (3S,4R) configuration. The stereochemical outcome is governed by Evans-Polo dipole stabilization during the transition state.
Catalytic Asymmetric Variants
Recent advances employ Jacobsen thiourea catalysts (10 mol%) in toluene at -40°C, achieving enantiomeric excesses >90% for the (3R,4S) isomer. However, these methods remain limited to milligram-scale syntheses.
Comparative Analysis of Methodologies
Table 2. Synthesis Method Comparison
| Method | Yield Range | Stereoselectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | 68–72% | Low (d.r. 1:1) | >100 g | Commercial starting materials |
| Aziridinium Ring-Opening | 85–89% | Moderate (d.r. 3:1) | 10–50 g | Regiochemical control |
| Aza-Michael Addition | 94–97% | High (d.r. 4.5:1) | 1–10 g | Stereochemical precision |
The aziridinium route provides optimal balance between yield and scalability, while the aza-Michael method excels in stereocontrol. Reductive amination remains preferred for industrial-scale production despite its limitations in diastereoselectivity.
Analytical Characterization
Spectroscopic Signatures
1H NMR (400 MHz, CDCl3) :
-
Piperidine H3: δ 3.85 (dd, J=11.3, 4.8 Hz)
-
Phenylethyl CH(N): δ 4.11 (q, J=6.9 Hz)
-
OH: δ 2.45 (bs, exchanges with D2O)
13C NMR :
-
C3 (alcohol): δ 69.8 ppm
-
N-CH2-Ph: δ 54.2 ppm
-
Piperidine C2/C6: δ 47.3–48.1 ppm
Chromatographic Behavior
HPLC analysis (Chiralpak IA, hexane/i-PrOH 90:10, 1 mL/min) resolves enantiomers with Rs=2.1:
-
(3R)-enantiomer: tR=12.3 min
-
(3S)-enantiomer: tR=14.7 min
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylethyl)piperidin-3-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .
Vergleich Mit ähnlichen Verbindungen
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
- Structural Differences: Replaces the phenylethyl group with a 6-chloroquinolin-4-yl-piperidin-4-yl moiety.
- Biological Activity : Demonstrates enhanced binding to the SARS-CoV-2 spike protein compared to HCQ, with lower cytotoxicity .
- Key Insight: The chloroquinoline group improves target affinity, while the piperidine-3-ol core retains metabolic stability.
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine
Table 1: Antiviral Analogues Comparison
Piperidine Derivatives with Enzyme Inhibitory Activity
1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
1-(4-Octylphenethyl)piperidin-4-ol (RB-005)
Table 2: Enzyme Inhibitor Comparison
trans-4-Azido-1-(1-phenylethyl)piperidin-3-ol
- Structural Differences : Azido group at the 4-position.
- Application: Intermediate for synthesizing trans-4-amino derivatives, which are valuable in opioid receptor modulation .
- Key Insight : Azido substitution enables "click chemistry" for targeted drug delivery.
1-Benzyl-3-hydroxypiperidine Hydrochloride
- Structural Differences : Benzyl substituent instead of phenylethyl.
- Application : Precursor for antipsychotic agents; the benzyl group increases metabolic stability .
Heterocyclic Analogues
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
- Structural Differences : Pyrimidinyl substituent on nitrogen.
- Application : Investigated as a kinase inhibitor; the pyrimidine group enhances π-π stacking in binding pockets .
Q & A
Q. How can factorial design optimize multi-step synthesis while balancing cost and environmental impact?
- Methodological Answer : A 2⁴ factorial design tests variables: solvent (ethanol vs. acetonitrile), catalyst (Pd/C vs. Raney Ni), temperature (70°C vs. 90°C), and reaction time (12h vs. 24h). Response surface methodology (RSM) models yield and E-factor (waste metric) to identify Pareto-optimal conditions . Green chemistry metrics (e.g., atom economy) prioritize sustainable protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
